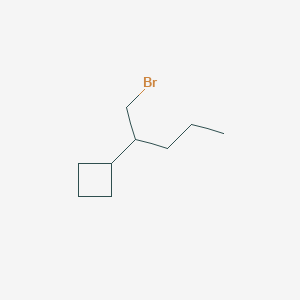
(1-Bromopentan-2-yl)cyclobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Bromopentan-2-yl)cyclobutane is an organic compound that features a cyclobutane ring substituted with a bromine atom and a pentyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromopentan-2-yl)cyclobutane typically involves the bromination of pentan-2-ylcyclobutane. This can be achieved through the reaction of pentan-2-ylcyclobutane with bromine (Br2) in the presence of a radical initiator such as light or heat. The reaction conditions need to be carefully controlled to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for monitoring and controlling the reaction parameters would be essential for efficient production.
化学反応の分析
Types of Reactions
(1-Bromopentan-2-yl)cyclobutane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like water or alcohols, using reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN).
Elimination Reactions: Often performed in the presence of strong bases like potassium tert-butoxide (KOtBu) in non-polar solvents.
Oxidation and Reduction Reactions: Various oxidizing agents (e.g., potassium permanganate, KMnO4) and reducing agents (e.g., lithium aluminum hydride, LiAlH4) can be used.
Major Products Formed
Substitution Reactions: Formation of alcohols, nitriles, or amines.
Elimination Reactions: Formation of alkenes.
Oxidation and Reduction Reactions: Formation of corresponding oxidized or reduced products.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of biological pathways and mechanisms involving brominated compounds.
Medicine: Exploration of its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1-Bromopentan-2-yl)cyclobutane would depend on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various reaction pathways. In biological systems, it may interact with specific molecular targets, influencing biochemical pathways.
類似化合物との比較
Similar Compounds
(1-Bromopropan-2-yl)cyclobutane: Similar structure with a shorter alkyl chain.
(1-Bromohexan-2-yl)cyclobutane: Similar structure with a longer alkyl chain.
(1-Chloropentan-2-yl)cyclobutane: Similar structure with a chlorine atom instead of bromine.
Uniqueness
(1-Bromopentan-2-yl)cyclobutane is unique due to its specific substitution pattern and the presence of a bromine atom, which can influence its reactivity and applications compared to similar compounds with different halogens or alkyl chain lengths.
特性
分子式 |
C9H17Br |
|---|---|
分子量 |
205.13 g/mol |
IUPAC名 |
1-bromopentan-2-ylcyclobutane |
InChI |
InChI=1S/C9H17Br/c1-2-4-9(7-10)8-5-3-6-8/h8-9H,2-7H2,1H3 |
InChIキー |
UFGVWCWHFMMXEZ-UHFFFAOYSA-N |
正規SMILES |
CCCC(CBr)C1CCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 2-[(4-aminopiperidin-1-yl)carbonyl]piperidine-1-carboxylate](/img/structure/B13164534.png)
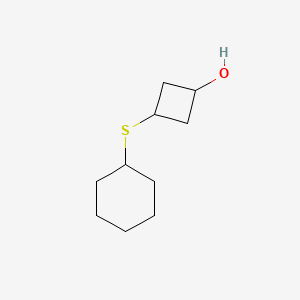
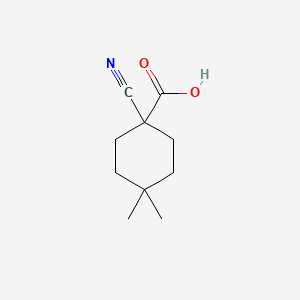
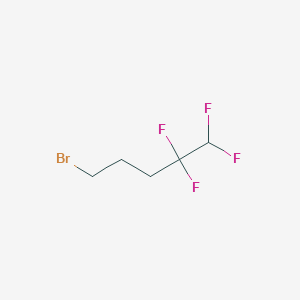
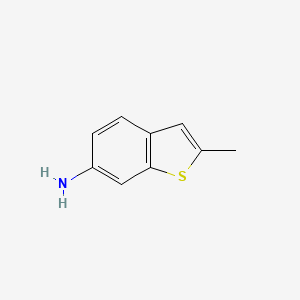
![3-chloro-8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13164571.png)
![Bicyclo[3.1.0]hexane-2-sulfonamide](/img/structure/B13164575.png)
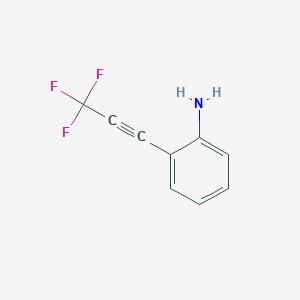


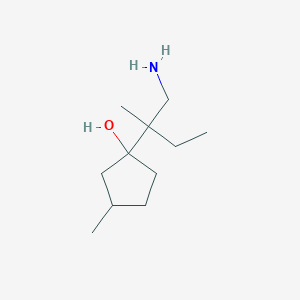

![5-[Methyl(oxan-4-yl)amino]thiophene-2-carbaldehyde](/img/structure/B13164610.png)
